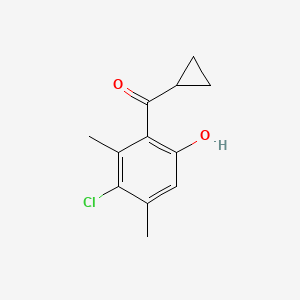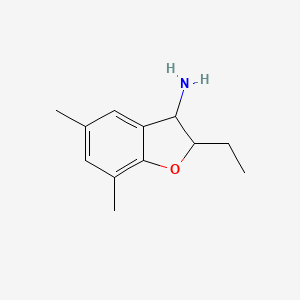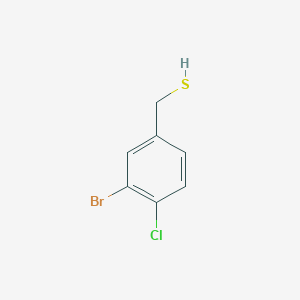
4-Chloro-2-cyclopropanecarbonyl-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-cyclopropanecarbonyl-3,5-dimethylphenol: is a chemical compound with the molecular formula C12H13ClO2 and a molecular weight of 224.68 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropanecarbonyl group, and two methyl groups attached to a phenol ring. It is primarily used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride in the presence of a base like pyridine .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-cyclopropanecarbonyl-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-cyclopropanecarbonyl-3,5-dimethylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropanecarbonyl-3,5-dimethylphenol involves its interaction with cellular components. It is believed to exert its effects by disrupting cell membrane integrity and interfering with enzymatic processes. The molecular targets include membrane proteins and enzymes involved in cellular metabolism .
Comparison with Similar Compounds
4-Chloro-3,5-dimethylphenol: Shares a similar structure but lacks the cyclopropanecarbonyl group.
4-Chloro-2-methylphenol: Similar but with only one methyl group and no cyclopropanecarbonyl group.
Uniqueness: 4-Chloro-2-cyclopropanecarbonyl-3,5-dimethylphenol is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C12H13ClO2 |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
(3-chloro-6-hydroxy-2,4-dimethylphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C12H13ClO2/c1-6-5-9(14)10(7(2)11(6)13)12(15)8-3-4-8/h5,8,14H,3-4H2,1-2H3 |
InChI Key |
MACZJYQORZSBPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C(=O)C2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[(Cyclopropylmethyl)amino]propyl}phenol](/img/structure/B13274341.png)
![4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B13274347.png)

amine](/img/structure/B13274372.png)

![3-[(2,6-Dimethylphenyl)methoxy]azetidine](/img/structure/B13274390.png)

![1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13274397.png)

![4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13274409.png)

![{5-[(Cyclopropylamino)methyl]furan-2-yl}methanol](/img/structure/B13274424.png)

